1-ethyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
Properties
IUPAC Name |
1-ethyl-N-(5-fluoro-1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-6-yl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O4S/c1-5-26-10-13(18(27)12-7-6-11(2)22-19(12)26)20(28)23-15-9-17-16(8-14(15)21)24(3)31(29,30)25(17)4/h6-10H,5H2,1-4H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSMNHITEYAERS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC4=C(C=C3F)N(S(=O)(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-ethyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral and cytotoxic properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a benzo[c][1,2,5]thiadiazole core and various substituents enhances its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites due to the presence of fluorine and other electronegative atoms that enhance binding affinity.
- Antiviral Activity : Similar compounds have shown effectiveness against various viruses by disrupting viral replication processes.
Antiviral Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antiviral activities. For instance:
- Cytotoxicity Assays : Compounds similar to the target compound were evaluated for cytotoxicity using the MTT assay on Vero cells. Results indicated varying degrees of cytotoxicity depending on the structural modifications.
| Compound | CC50 (μg/mL) | IC50 (μg/mL) | Virus Targeted |
|---|---|---|---|
| Compound A | 17 | 4.5 | CV-B4 |
| Compound B | 16 | 6.0 | HSV-1 |
Case Studies
- Study on Thiadiazole Derivatives : A study investigated the antiviral activity of 1,2,3-thiadiazole derivatives against several viruses including HAdV7 and HSV-1. The most active compounds showed CC50 values around 17 μg/100 μL and IC50 values between 4.5 to 6.0 μg/100 μL .
- Fluorinated Compounds : The introduction of fluorine in similar structures has been linked to enhanced biological activity due to increased lipophilicity and improved binding interactions with target proteins .
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodology : Multi-step synthesis typically involves coupling the benzo[c][1,2,5]thiadiazole and 1,8-naphthyridine moieties. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction homogeneity and intermediate stability .
- Catalyst optimization : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) enhance coupling efficiency in carboxamide formation .
- Temperature control : Reactions involving acid chloride intermediates require strict temperature control (70–80°C) to prevent decomposition .
- Yield monitoring : TLC and HPLC are critical for tracking reaction progress and isolating pure products .
Q. What analytical techniques are most effective for structural characterization?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on aromatic rings (δ 6.5–8.5 ppm) and methyl/ethyl groups (δ 1.2–1.4 ppm). For example, the ethyl group in the naphthyridine moiety appears as a triplet (δ 1.35 ppm) .
- ¹³C NMR : Confirms carbonyl (δ 160–170 ppm) and sulfone (δ 110–120 ppm) groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks) and detects isotopic patterns for chlorine/fluorine .
Q. How can solubility challenges be addressed for in vitro assays?
- Solvent screening : Use DMSO for initial stock solutions, followed by dilution in aqueous buffers with surfactants (e.g., Tween-80) .
- Co-solvent systems : Ethanol:PEG-400 (1:1) improves solubility of hydrophobic moieties like the benzo[c][1,2,5]thiadiazole ring .
Advanced Research Questions
Q. What reaction mechanisms govern the coupling of the thiadiazole and naphthyridine subunits?
- Mechanistic insights : The benzo[c][1,2,5]thiadiazole sulfone group acts as an electron-deficient site, facilitating nucleophilic attack by the naphthyridine carboxamide nitrogen. This is supported by DFT calculations showing charge localization on the sulfone oxygen .
- Side reactions : Competing pathways may form N-oxide byproducts if oxidizing agents (e.g., m-CPBA) are present. These can be minimized by using inert atmospheres .
Q. How can bioactivity assays be designed to evaluate its potential as a kinase inhibitor?
- Target selection : Prioritize kinases with ATP-binding pockets complementary to the naphthyridine scaffold (e.g., EGFR, VEGFR).
- Assay conditions :
- Enzyme inhibition : Use fluorescence-based ADP-Glo™ assays with IC₅₀ determination across 10-dose curves .
- Cellular assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116) with cytotoxicity controls (MTT assay) .
- Data interpretation : Address contradictions in bioactivity by correlating results with molecular docking studies (e.g., AutoDock Vina) to validate binding modes .
Q. What strategies mitigate discrepancies in spectroscopic data across research groups?
- Standardization : Use internal reference compounds (e.g., DMSO-d₆ for NMR calibration) and validate instruments with certified standards .
- Dynamic light scattering (DLS) : Confirm compound aggregation in solution, which may alter NMR/MS readings .
Q. How can computational modeling predict metabolic stability?
- In silico tools :
- CYP450 metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ethyl group oxidation) .
- Half-life estimation : Apply QSAR models trained on similar naphthyridine derivatives .
- Experimental validation : Compare predictions with microsomal stability assays (human liver microsomes + NADPH) .
Methodological Considerations
Q. What are best practices for scaling up synthesis without compromising purity?
- Process optimization :
- Batch vs. flow chemistry : Continuous flow systems reduce side reactions in carboxamide coupling steps .
- Workup protocols : Use aqueous washes (NaHCO₃) to remove unreacted acid chlorides and column chromatography (silica gel, ethyl acetate/hexane) for final purification .
Q. How can stability studies inform storage conditions?
- Forced degradation : Expose the compound to heat (40°C), light (UV-A), and humidity (75% RH) for 14 days. Monitor degradation via HPLC:
- Major degradation pathway : Hydrolysis of the sulfone group under acidic conditions (pH < 4) .
- Recommended storage : Lyophilized powder in amber vials at -20°C under argon .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
